2-(2-Methylallylthio)phenol
Description
2-(2-Methylallylthio)phenol is a phenolic derivative characterized by a thioether group substituted at the ortho position of the phenol ring, with a 2-methylallyl moiety. Phenolic compounds with sulfur-containing substituents, such as thioethers or thiols, often exhibit unique electronic and steric properties, influencing their coordination chemistry, solubility, and biological activity.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)phenol |
InChI |
InChI=1S/C10H12OS/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,11H,1,7H2,2H3 |
InChI Key |
NCJOZPKAAJBLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related phenolic derivatives, leveraging data from the evidence provided.
Structural and Functional Group Comparisons
Hydrogen Bonding and Supramolecular Assembly
- Schiff Base Phenols (e.g., ): Form intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O/C–H⋯O interactions, creating 2D hydrogen-bonded layers. This contrasts with this compound, where the thioether group may favor weaker van der Waals interactions or π-stacking.
- 2-Nitrophenol: Nitro group reduces hydrogen-bond donor capacity compared to phenolic -OH, limiting supramolecular assembly.
Reactivity and Stability
- Thioether vs. Thiol Groups : Thioethers (as in the target compound) are less reactive toward oxidation than thiols (e.g., (2-Fluorophenyl)methanethiol), enhancing stability in acidic/basic conditions.
- Nitro vs. Thioether Substituents: Electron-withdrawing nitro groups (2-Nitrophenol) increase phenol acidity (pKa ~7.2), whereas electron-donating thioethers may lower acidity (estimated pKa ~9–10 for target).
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